molecular formula C18H12ClNO4 B2481052 3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate CAS No. 1287015-20-6

3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate

Cat. No. B2481052
CAS RN: 1287015-20-6
M. Wt: 341.75
InChI Key: XJZHIQJMWZUOAK-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate, also known as MCN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. MCN is a heterocyclic compound that contains a naphthalene ring and a pyridine ring, making it a versatile building block for the synthesis of various biologically active molecules.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various cellular signaling pathways. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate has several advantages as a research tool, including its high potency and selectivity against cancer cells and its ability to inhibit various cellular signaling pathways. However, this compound also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate, including the development of more potent and selective analogs, the investigation of its mechanism of action, and the evaluation of its potential applications in drug discovery and material science. This compound has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate involves the reaction of 2-chloropyridine-3-carboxylic acid with 3-(methoxycarbonyl)naphthalene-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the two molecules, resulting in the formation of this compound as a white solid with a high yield.

Scientific Research Applications

3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, drug discovery, and material science. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been reported to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

(3-methoxycarbonylnaphthalen-2-yl) 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO4/c1-23-17(21)14-9-11-5-2-3-6-12(11)10-15(14)24-18(22)13-7-4-8-20-16(13)19/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZHIQJMWZUOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=C1OC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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